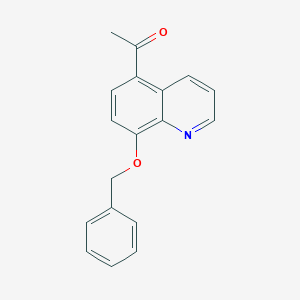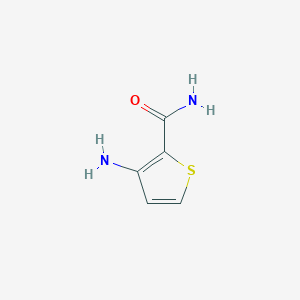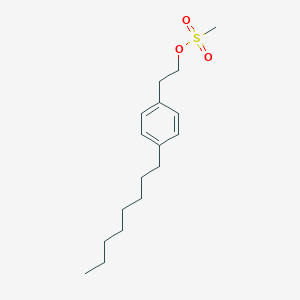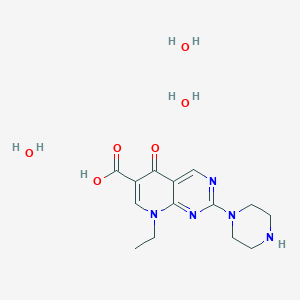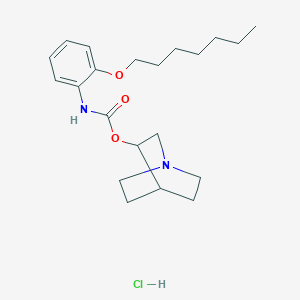
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition that affects a significant number of women, and it is characterized by a lack of sexual desire and a lack of interest in sexual activity. Flibanserin is a non-hormonal drug that works by targeting the brain's neurotransmitters to increase sexual desire and improve sexual function.
Wirkmechanismus
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine works by targeting the brain's neurotransmitters, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire and improvement in sexual function seen with N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use.
Biochemical and Physiological Effects:
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. It also decreases the levels of serotonin, which is a neurotransmitter that can inhibit sexual desire and arousal. N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been shown to have a positive effect on the hypothalamic-pituitary-gonadal axis, which is responsible for regulating sexual function.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it a safer alternative to hormonal therapies. It also has a well-defined mechanism of action, which makes it easier to study. However, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. It also has a narrow therapeutic window, which means that it can be difficult to determine the optimal dosage for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine. One area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in men with sexual dysfunction. Another area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in combination with other drugs to improve sexual function. Additionally, there is a need for more research on the long-term effects of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use and its safety profile.
Synthesemethoden
The synthesis of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine involves several steps. The first step is the synthesis of 4-methoxybenzyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-methoxybenzylamine. The next step involves the reaction of N,N-diethyl-4-methoxybenzylamine with 3-chloro-1-(3-pyrrolidin-1-yl)propan-1-one to form N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been extensively studied in clinical trials to determine its efficacy in treating HSDD in women. The results of these trials have shown that N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine can significantly improve sexual desire and sexual function in women with HSDD. In addition to its use in treating HSDD, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been studied for its potential use in treating other conditions such as depression and anxiety.
Eigenschaften
CAS-Nummer |
150627-13-7 |
|---|---|
Produktname |
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine |
Molekularformel |
C19H32N2O |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |
InChI-Schlüssel |
ZIMJXOLOTWNYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
Synonyme |
CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





